REACTION_CXSMILES
|
O.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[N:7]=1>CC(C)=O>[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[N:7]=1 |f:0.1|
|
Name
|
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.NC=1SC=C(N1)C(C(=O)O)=NOCC(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 120 minutes
|
Duration
|
120 min
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C(C(=O)O)=NOCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[N:7]=1>CC(C)=O>[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[N:7]=1 |f:0.1|
|
Name
|
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.NC=1SC=C(N1)C(C(=O)O)=NOCC(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 120 minutes
|
Duration
|
120 min
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C(C(=O)O)=NOCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |